N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-(3-methylphenoxy)acetamide
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Overview
Description
N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(3-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(3-METHYLPHENOXY)ACETAMIDE typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(3-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzothiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(3-METHYLPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(3-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole ring system can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biochemical pathways involved in oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares the benzothiazole ring system and exhibits similar biological activities.
2,4-Disubstituted thiazoles: These compounds also contain a thiazole ring and have been studied for their bioactive properties.
Uniqueness
N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}-2-(3-METHYLPHENOXY)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiazole ring with aminoethyl and phenoxyacetamide groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H19N3O4S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H19N3O4S/c1-13-5-4-6-14(11-13)25-12-17(22)19-9-10-20-18-15-7-2-3-8-16(15)26(23,24)21-18/h2-8,11H,9-10,12H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
IOGZNNKIKTVBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Origin of Product |
United States |
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